molecular formula C17H19N3O B14681584 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine CAS No. 36584-22-2

4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine

Cat. No.: B14681584
CAS No.: 36584-22-2
M. Wt: 281.35 g/mol
InChI Key: KOBBJRGBXQRJAJ-UHFFFAOYSA-N
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Description

4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine is an organic compound that features a morpholine ring substituted with a phenylhydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization with morpholine. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization steps.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The phenylhydrazone moiety can be oxidized to form corresponding azo compounds.

    Reduction: Reduction of the phenylhydrazone can yield hydrazine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine involves its interaction with molecular targets through its phenylhydrazone moiety. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit certain enzymes or interact with receptors in the body.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A precursor in the synthesis of 4-[Phenyl(2-phenylhydrazinylidene)methyl]morpholine.

    Morpholine: The parent compound that forms the backbone of this compound.

    Azo Compounds: Products of the oxidation of phenylhydrazone moieties.

Uniqueness

This compound is unique due to its combination of a morpholine ring and a phenylhydrazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

36584-22-2

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

N-[[morpholin-4-yl(phenyl)methylidene]amino]aniline

InChI

InChI=1S/C17H19N3O/c1-3-7-15(8-4-1)17(20-11-13-21-14-12-20)19-18-16-9-5-2-6-10-16/h1-10,18H,11-14H2

InChI Key

KOBBJRGBXQRJAJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=NNC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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